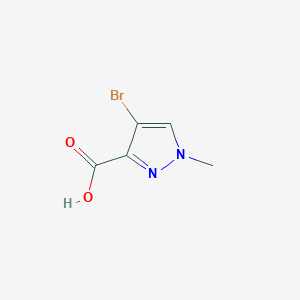

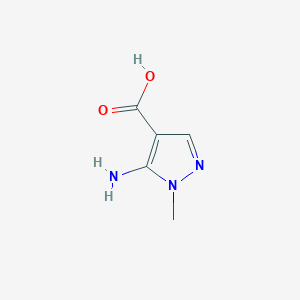

Acide 5-amino-1-méthyl-1H-pyrazole-4-carboxylique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid involves multiple steps, including ester condensation, cyclization, and hydrolysis, starting from diethyl oxalate and 2-pentanone, with a notable total yield of 73.26% (Heng, 2004). Another route involves the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters, to their corresponding 5-cyano esters, showcasing the versatility in the synthesis of pyrazole derivatives (Beck et al., 1988).

Molecular Structure Analysis

Structural elucidation of similar compounds through X-ray diffraction confirmed the molecular structure, offering insights into the spatial arrangement and bonding patterns, which are crucial for understanding the reactivity and interaction with biological targets (李明 et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives, including reactions with electrophiles, acyl chlorides, and isocyanates, leads to a wide range of compounds with varying functionalities. This versatility is a key aspect of its chemical properties, enabling the synthesis of compounds with potential biological activity (Tanaka et al., 1986).

Physical Properties Analysis

The physical properties, such as crystalline structure and thermal stability, of similar pyrazole derivatives have been characterized. These properties are essential for the development of materials and pharmaceutical compounds, as they influence solubility, stability, and formulation (Minga, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, highlight the potential of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid derivatives in synthesizing a broad range of chemically and biologically relevant molecules. The exploration of these properties is crucial for expanding the applications of pyrazole derivatives in chemistry and biology (Bobko et al., 2012).

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

Les 5-amino-pyrazoles, y compris l'acide 5-amino-1-méthyl-1H-pyrazole-4-carboxylique, sont essentiels à la synthèse d'un large éventail de composés hétérocycliques. Ces composés sont essentiels aux produits pharmaceutiques, aux polymères, aux colorants et aux matériaux fonctionnels en raison de leurs fonctionnalités polyvalentes . La capacité de construire des échafaudages hétérocycliques poly-substitués et fusionnés en utilisant des 5-amino-pyrazoles est particulièrement remarquable, car ces structures sont courantes dans de nombreux médicaments et produits naturels.

Chimie médicinale

En chimie médicinale, les 5-amino-pyrazoles servent de réactifs fonctionnels pour la conception de composés biologiquement actifs. Ils sont utilisés pour synthétiser des molécules ayant des effets thérapeutiques potentiels, notamment des propriétés antituberculeuses, antimicrobiennes, antifongiques, anti-inflammatoires, anticancéreuses et antidiabétiques . L'importance structurelle des hétérocycles à base d'azote dans la conception de médicaments est soulignée par leur prévalence dans les médicaments à petites molécules approuvés par la FDA.

Synthèse organique

La polyvalence des 5-amino-pyrazoles s'étend à la synthèse organique, où ils agissent comme des blocs de construction synthétiques. Ils permettent la construction de diverses molécules organiques par des réactions conventionnelles, des réactions multi-composantes en un seul pot, des cyclocondensations, des protocoles en cascade/tandem et des réactions de couplage . Cette polyvalence en fait des outils précieux pour les chimistes qui cherchent à développer de nouveaux composés.

Mécanisme D'action

Target of Action

It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Pyrazole derivatives have been reported to interact with their targets in a way that inhibits or activates certain biological processes . The specific interaction and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.

Result of Action

Based on the known biological activities of pyrazole derivatives , it can be inferred that the compound may have potential antiviral, anti-inflammatory, anticancer, and other effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

5-amino-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRCXLPKLCKSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310440 | |

| Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4058-91-7 | |

| Record name | 4058-91-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

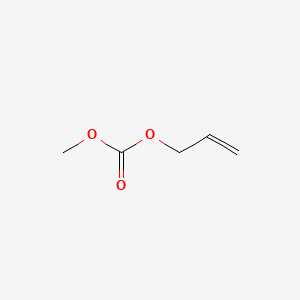

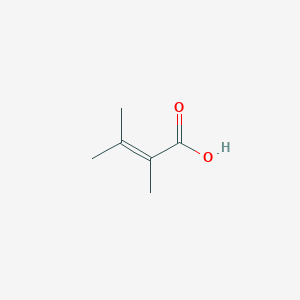

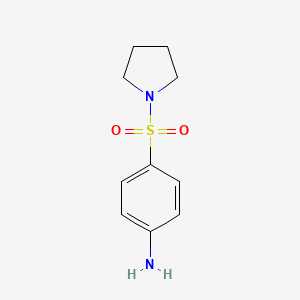

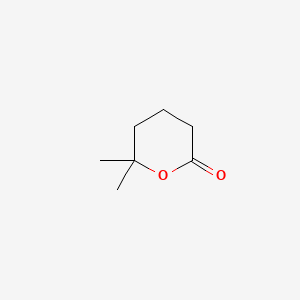

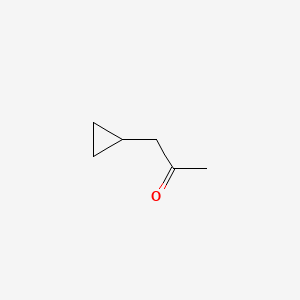

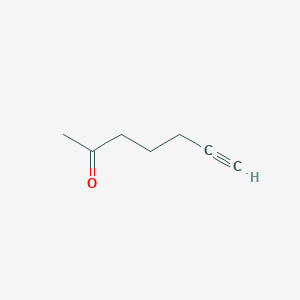

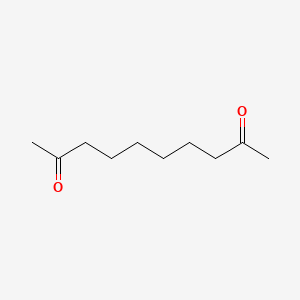

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

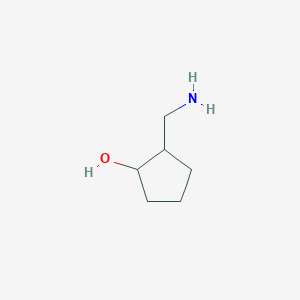

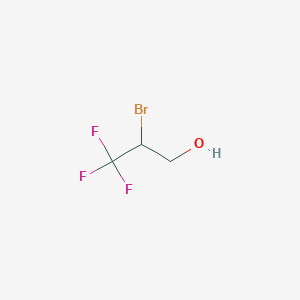

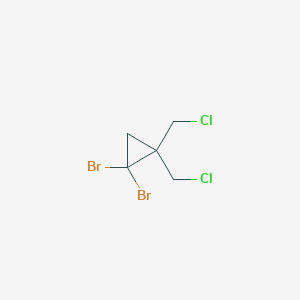

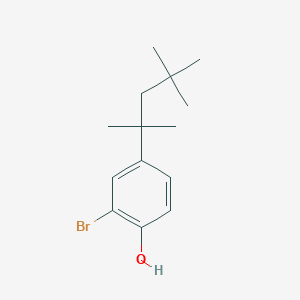

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.